![molecular formula C8H8F3N3O B14652821 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide CAS No. 42158-58-7](/img/structure/B14652821.png)
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine and carboxamide group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide can be synthesized through several methods. One common approach involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This reduction process typically employs reagents such as sodium borohydride or other suitable reducing agents under controlled conditions to yield the desired hydrazine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reduction processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide has diverse applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its unique chemical structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydrazine and carboxamide groups further contribute to the compound’s overall reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: A closely related compound with similar chemical properties and applications.
2-(Trifluoromethyl)phenylhydrazine: Another similar compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide is unique due to the presence of both the trifluoromethyl and carboxamide groups, which impart distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups makes it a valuable compound for designing novel molecules with specific biological activities.
Propiedades
Número CAS |
42158-58-7 |
|---|---|
Fórmula molecular |
C8H8F3N3O |
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)anilino]urea |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h1-4,13H,(H3,12,14,15) |
Clave InChI |
LJTDVJOPLMXKMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NNC(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


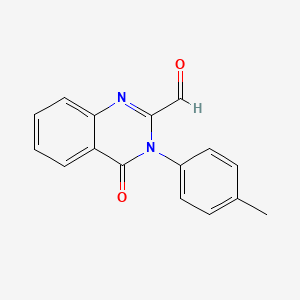
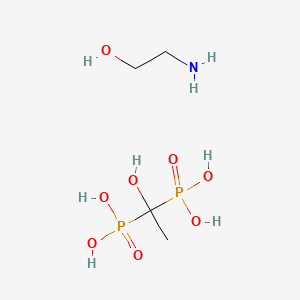
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
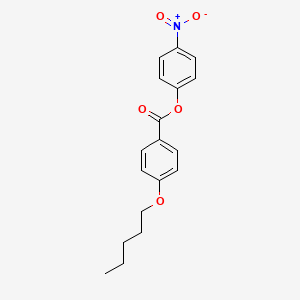
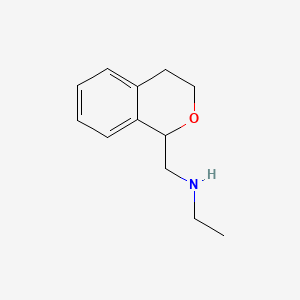
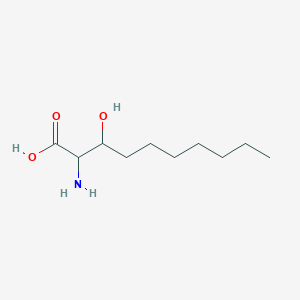
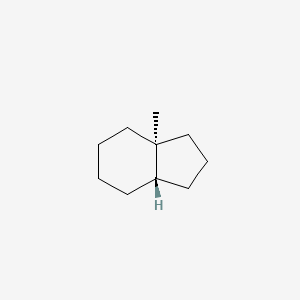

![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
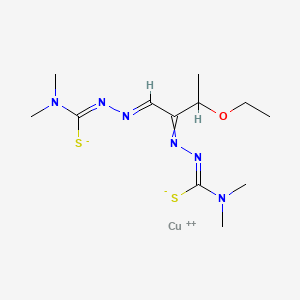
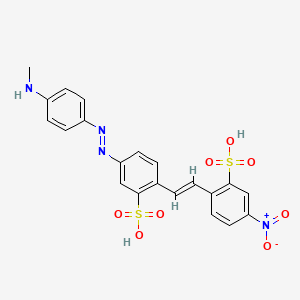
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
